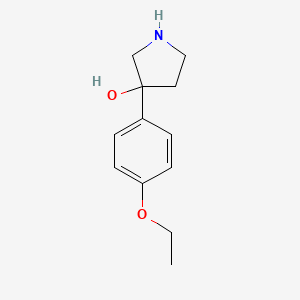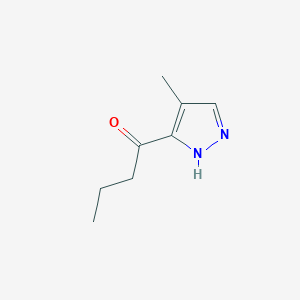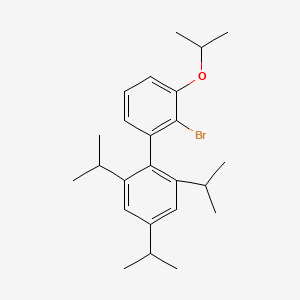
2-Bromo-3-isopropoxy-2',4',6'-triisopropyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-isopropoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl is an organic compound with the molecular formula C24H33BrO. This compound is characterized by the presence of a bromine atom, an isopropoxy group, and multiple isopropyl groups attached to a biphenyl structure. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-isopropoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl typically involves the bromination of a precursor biphenyl compound. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The isopropoxy group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and etherification processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-3-isopropoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The isopropoxy group can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a dehalogenated product.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Carbonyl-containing compounds.
Reduction: Dehalogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-3-isopropoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-isopropoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the isopropoxy group can engage in hydrogen bonding and other interactions. These properties make it useful in various chemical and biological processes.
Comparación Con Compuestos Similares
- 2-Bromo-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl
- 2-Bromo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl
- 2-(Di-tert-butylphosphino)-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl
Uniqueness: 2-Bromo-3-isopropoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties compared to its methoxy analogs. This difference can influence its reactivity and interactions in various applications.
Propiedades
Fórmula molecular |
C24H33BrO |
|---|---|
Peso molecular |
417.4 g/mol |
Nombre IUPAC |
2-(2-bromo-3-propan-2-yloxyphenyl)-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C24H33BrO/c1-14(2)18-12-20(15(3)4)23(21(13-18)16(5)6)19-10-9-11-22(24(19)25)26-17(7)8/h9-17H,1-8H3 |
Clave InChI |
DWXOBIPWLDLQNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)Br)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856183.png)
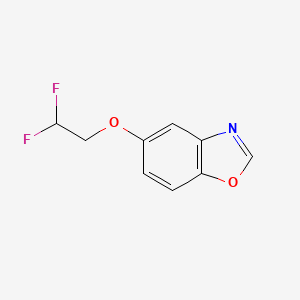
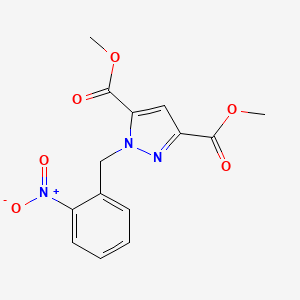

![1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B12856207.png)

![1-[5-Chloro-8-(pyridin-3-ylamino)isoquinolin-3-yl]-3-ethylurea](/img/structure/B12856230.png)

![2-Bromo-7-(bromomethyl)benzo[d]oxazole](/img/structure/B12856244.png)
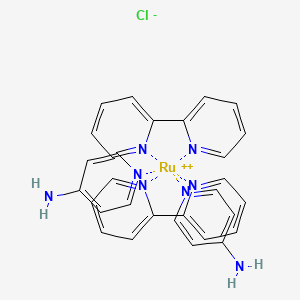
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12856247.png)
